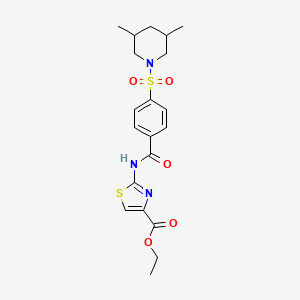
N'-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide is a synthetic organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom, a triazole ring, and an ethanimidohydrazide moiety. Compounds of this nature are often explored for their potential biological activities and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide typically involves multi-step organic reactions. One possible route could involve the initial formation of the pyridazine ring, followed by chlorination to introduce the chlorine substituent. The triazole ring can be synthesized separately and then coupled with the pyridazine derivative through a hydrazide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.
Reduction: Reduction reactions could modify the functional groups or the overall structure of the compound.
Substitution: The chlorine atom on the pyridazine ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions would vary based on the desired transformation, including factors like temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazine derivative with additional oxygen-containing functional groups, while substitution could introduce new substituents at the chlorine position.
科学的研究の応用
N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in studies of enzyme inhibition or receptor binding.
Medicine: Exploration as a potential pharmaceutical agent with antimicrobial, antifungal, or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide would depend on its specific biological or chemical target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
Similar compounds might include other hydrazides with pyridazine or triazole rings, such as:
- N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanamide
- N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanohydrazide
Uniqueness
The uniqueness of N’-(6-chloro-3-pyridazinyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidohydrazide lies in its specific combination of functional groups and ring systems, which may confer unique biological or chemical properties compared to other similar compounds.
特性
IUPAC Name |
N'-[(6-chloropyridazin-3-yl)amino]-2-(1,2,4-triazol-1-yl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN8/c9-6-1-2-8(15-13-6)16-14-7(10)3-17-5-11-4-12-17/h1-2,4-5H,3H2,(H2,10,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSHUSPNFYLWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN=C(CN2C=NC=N2)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1N/N=C(/CN2C=NC=N2)\N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2980387.png)



![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide](/img/structure/B2980394.png)
![1-[(4-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2980395.png)


![N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2980400.png)
![N-(2,4-difluorophenyl)-4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980401.png)

